Rhodanine, 3-(o-tolyl)-

Description

The exact mass of the compound Rhodanine, 3-(o-tolyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159049. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(o-tolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(o-tolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHQDWJIHNEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178112 |

Source

|

| Record name | Rhodanine, 3-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23522-37-4 |

Source

|

| Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23522-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-o-Tolylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(o-Tolyl)rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-TOLYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Rhodanine, 3-(o-tolyl)-

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(o-tolyl)-rhodanine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-(o-tolyl)-rhodanine. The rhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also the underlying scientific rationale for key experimental steps. We detail a robust one-pot synthesis, followed by a multi-technique characterization workflow to ensure the structural integrity and purity of the target compound. Every protocol and claim is substantiated with references to authoritative scientific literature.

Introduction: The Significance of the N-Aryl Rhodanine Scaffold

Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) and their derivatives are cornerstones in modern drug discovery.[4][5] Their versatile structure, particularly the potential for substitution at the N-3 and C-5 positions, allows for the creation of vast chemical libraries for screening against various biological targets.[3][6] The introduction of an aryl group at the N-3 position, as in 3-(o-tolyl)-rhodanine (CAS No. 23522-37-4), modulates the compound's lipophilicity and steric profile, significantly influencing its pharmacokinetic and pharmacodynamic properties.[7]

This guide focuses on 3-(o-tolyl)-rhodanine as a representative example of N-aryl rhodanines. The methodologies presented herein are foundational and can be adapted for the synthesis of a diverse range of analogs, which are frequently explored as inhibitors for enzymes such as aldose reductase, viral proteases, and various kinases.[8] Understanding the synthesis and characterization of this core structure is therefore a critical skill for chemists in the pharmaceutical sciences.

Synthesis of 3-(o-tolyl)-rhodanine: A Mechanistic Approach

The synthesis of N-substituted rhodanines can be achieved through several routes. We will focus on a highly reliable and efficient one-pot, three-component reaction involving an amine, carbon disulfide, and an α-haloacetic acid.[9][10] This method is advantageous due to its operational simplicity and good yields.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established mechanism. First, the primary amine, o-toluidine, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base (e.g., triethylamine or sodium hydroxide), this is deprotonated to form a dithiocarbamate salt. This salt then acts as a nucleophile, displacing the chloride from chloroacetic acid in an Sₙ2 reaction. The final step is an intramolecular cyclization via condensation, where the nitrogen attacks the carboxylic acid carbonyl, eliminating a molecule of water to form the stable five-membered rhodanine ring.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the one-pot synthesis of 3-(o-tolyl)-rhodanine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-aryl rhodanines.[9][10]

Reagents and Materials:

-

o-Toluidine (1.0 equiv.)

-

Carbon Disulfide (1.1 equiv.)

-

Chloroacetic Acid (1.0 equiv.)

-

Triethylamine (TEA) (2.2 equiv.)

-

Ethanol (or Methanol) as solvent

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

-

Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equiv.) in ethanol (50 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Rationale: Cooling is critical to control the initial exothermic reaction between the amine and the highly reactive carbon disulfide.

-

-

Dithiocarbamate Formation: While stirring vigorously, add triethylamine (1.1 equiv.) to the solution. Then, add carbon disulfide (1.1 equiv.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Rationale: TEA acts as a base to deprotonate the initially formed dithiocarbamic acid, creating the more stable and nucleophilic dithiocarbamate salt.

-

-

S-Alkylation and Cyclization: Prepare a separate solution of chloroacetic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in ethanol (20 mL). Add this solution dropwise to the reaction mixture at 0-5 °C.

-

Rationale: The second equivalent of TEA neutralizes the chloroacetic acid, preventing unwanted side reactions and facilitating the Sₙ2 displacement.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the final intramolecular cyclization and dehydration step to form the rhodanine ring.

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. An off-white or pale-yellow solid should precipitate.

-

Rationale: The product is sparingly soluble in water, while the triethylamine hydrochloride salt and other polar impurities are soluble, allowing for initial purification by precipitation.

-

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(o-tolyl)-rhodanine as crystalline solid. Dry the product under vacuum.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. o-Toluidine is toxic and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Characterization of Synthesized 3-(o-tolyl)-rhodanine

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Standard workflow for the purification and characterization of synthesized compounds.

Physical and Chemical Properties

The expected properties of the pure compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NOS₂ | [7] |

| Molecular Weight | 223.32 g/mol | [7][11] |

| Appearance | Pale yellow to white crystalline solid | |

| Melting Point | Literature values may vary; a sharp range indicates high purity. | |

| CAS Number | 23522-37-4 | [7] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the structural confirmation of 3-(o-tolyl)-rhodanine.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.45 | m (multiplet) | 4H | Ar-H (Tolyl group) | Protons on the aromatic ring typically appear in this region. |

| ~ 4.25 | s (singlet) | 2H | S-CH₂ -C=O | Methylene protons adjacent to sulfur and a carbonyl group on the rhodanine ring.[12] |

| ~ 2.15 | s (singlet) | 3H | Ar-CH₃ (Tolyl group) | Methyl group protons attached to the aromatic ring. |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 201.0 | C =S (Thiocarbonyl) | The thiocarbonyl carbon is highly deshielded and appears far downfield.[13] |

| ~ 170.0 | C =O (Carbonyl) | The amide carbonyl carbon of the rhodanine ring.[14] |

| ~ 137.0, 132.0 | Ar-C (Quaternary) | The two quaternary carbons of the tolyl ring (one attached to N, one to CH₃). |

| ~ 131.5, 129.5, 127.0 | Ar-C H | Aromatic carbons bearing a proton. |

| ~ 35.0 | S-C H₂-C=O | Methylene carbon in the rhodanine ring. |

| ~ 17.5 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching of sp² C-H bonds.[15] |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching of sp³ C-H bonds from the CH₃ and CH₂ groups.[15] |

| ~ 1735 - 1710 | C=O Stretch (Strong) | Amide Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in the five-membered ring.[16] |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~ 1300 - 1200 | C=S Stretch | Thiocarbonyl (Thioamide) | The C=S bond vibration, often coupled with other vibrations, appears in this region.[16] |

Table 4: Mass Spectrometry Data

| Technique | Expected Result (m/z) | Confirmation |

| EI-MS | 223 [M]⁺ | Molecular Weight |

| HRMS | 223.0126 | Elemental Composition (C₁₀H₉NOS₂)[7] |

Discussion and Further Applications

The successful synthesis and characterization, as confirmed by the congruence of data from NMR, FT-IR, and MS with expected values, validates this protocol. The purity, indicated by a sharp melting point and clean spectroscopic data, renders the synthesized 3-(o-tolyl)-rhodanine suitable for further chemical transformations and biological screening.

A primary application of this compound is as a scaffold for further derivatization, most commonly via a Knoevenagel condensation at the C-5 position.[17][18] The active methylene group (S-CH₂-C=O) can be readily condensed with a wide variety of aromatic and heteroaromatic aldehydes in the presence of a base to generate a library of 5-arylidene-3-(o-tolyl)-rhodanine derivatives.[6][16][19] These derivatives are frequently investigated for their enhanced biological activities.[20]

Conclusion

This guide has presented a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 3-(o-tolyl)-rhodanine. By explaining the causality behind the experimental design and providing a comprehensive characterization workflow, we have established a self-validating system for researchers. The methodologies and data contained herein serve as a foundational resource for scientists engaged in the exploration of rhodanine-based compounds for drug discovery and development.

References

-

Hu, D. L., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. Available at: [Link]

-

Swathi, T., & Srinivas, M. (2014). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]

-

Asati, V., & Srivastava, S. K. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry. Available at: [Link]

-

Hu, D. L., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Available at: [Link]

-

ResearchGate. (n.d.). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Available at: [Link]

-

ProQuest. (n.d.). Chiral N-(o-aryl)-thiazolidinediones: Synthesis from rhodanines and investigation on rotational enantiomers by NMR spectroscopy. Available at: [Link]

-

Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

-

Chaurasiya, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

-

Kumar, R., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. Available at: [Link]

-

Tijani, A., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Available at: [Link]

-

Opletalová, V., et al. (2011). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Rhodanine. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N‐substituted rhodanine from amines. Available at: [Link]

-

Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodanine, 3-(o-tolyl)-. PubChem. Available at: [Link]

-

Chen, Y.-J., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC. Available at: [Link]

-

ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives. Available at: [Link]

-

Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Available at: [Link]

-

Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses Procedure. Available at: [Link]

-

Chemchart. (n.d.). Rhodanine, 3-(o-tolyl)- (23522-37-4). Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Rhodanine at BMRB. Available at: [Link]

-

Wang, Y., et al. (2021). A New Synthesis Strategy for Rhodanine and Its Derivatives. Synfacts. Available at: [Link]

-

Ravindar, L., et al. (2011). Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones). PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of title compound 3. Available at: [Link]

-

Opletalová, V., et al. (2011). Synthesis and Characterization of (Z)-5-arylmethylidene-rhodanines With Photosynthesis-Inhibiting Properties. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Table 1. Comparison of 1 H-NMR signals of methine-group for Z-isomers... Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available at: [Link]

-

Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Food Research. (2024). Fourier transform infrared spectroscopy coupled with multivariate calibration for determination of carmine and rhodamine B levels in lipstick. Available at: [Link]

-

SpectraBase. (n.d.). Rhodamine B - Optional[FTIR] - Spectrum. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

Sources

- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Rhodanine, 3-(o-tolyl)- | C10H9NOS2 | CID 98686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Rhodanine, 3-(o-tolyl)- (23522-37-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. instanano.com [instanano.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nanobioletters.com [nanobioletters.com]

- 20. researchgate.net [researchgate.net]

Foreword: The Rhodanine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3-(o-tolyl)rhodanine

Prepared by: Gemini, Senior Application Scientist

The rhodanine heterocycle, a 2-thioxo-1,3-thiazolidin-4-one core, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features—a reactive methylene group at the C-5 position, an N-3 nitrogen for substitution, and a thiocarbonyl group—provide a versatile platform for chemical modification. This adaptability has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[2][3] Compounds built upon this scaffold are frequently identified as potent hits in high-throughput screening campaigns, underscoring their continued relevance in the quest for novel therapeutics.[4] This guide focuses on a specific derivative, 3-(o-tolyl)rhodanine, providing a comprehensive analysis of its physicochemical properties, which are foundational to its potential application in drug development.

Molecular Identity and Structural Elucidation

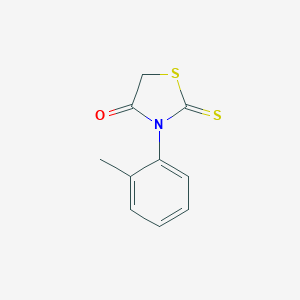

3-(o-tolyl)rhodanine is a derivative where the nitrogen atom at position 3 of the rhodanine ring is substituted with an ortho-tolyl (2-methylphenyl) group. This substitution significantly influences the molecule's spatial arrangement and electronic properties compared to the unsubstituted rhodanine core or its other isomers.

Caption: Chemical structure of 3-(o-tolyl)rhodanine.

Core Physicochemical Data

A summary of the fundamental physicochemical properties is essential for any preliminary assessment. The data presented below is compiled from authoritative chemical databases.[5]

| Property | Value | Source |

| CAS Number | 23522-37-4 | [5] |

| Molecular Formula | C₁₀H₉NOS₂ | [5] |

| Molecular Weight | 223.3 g/mol | [5] |

| IUPAC Name | 3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | [5] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)CSC2=S | [5] |

| InChIKey | QRUHQDWJIHNEJU-UHFFFAOYSA-N | [5] |

| Predicted XLogP3 | 2.8 (for p-tolyl isomer) | [6] |

Synthesis and Purification Protocol

While multiple synthetic routes to rhodanine derivatives exist, a reliable and common method involves the condensation of an isothiocyanate with an α-haloacetic acid derivative, followed by cyclization.[4] The following protocol describes a robust procedure for the laboratory-scale synthesis of 3-(o-tolyl)rhodanine.

Caption: General workflow for the synthesis of 3-(o-tolyl)rhodanine.

Step-by-Step Methodology

Expertise Insight: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by the analytical methods detailed in Section 4.

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve o-tolyl isothiocyanate (1 equivalent) and ethyl thioglycolate (1 equivalent) in absolute ethanol (50 mL).

-

Initiation and Cyclization: Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol. Cool the flask to 0-5°C using an ice bath and add the sodium ethoxide solution dropwise over 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Subsequently, heat the mixture to reflux for 2 hours to ensure complete cyclization.

-

Product Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A solid precipitate should form.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. For final purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 3-(o-tolyl)rhodanine as a crystalline solid.

Experimental Physicochemical Properties

The following section outlines the key physicochemical properties and the standard protocols for their determination. These parameters are critical for drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point is a crucial indicator of purity. While no experimental value is readily available in the cited literature for the ortho isomer, the related compound 3-(p-tolyl)rhodanine has a reported melting point of 152°C.[7]

-

Experimental Protocol:

-

Place a small amount of the dried, crystalline 3-(o-tolyl)rhodanine into a capillary tube.

-

Use a calibrated digital melting point apparatus.

-

Heat the sample at a rate of 10°C/min for an initial scan, then repeat with a slower ramp rate (1-2°C/min) near the observed melting temperature for an accurate determination.

-

A sharp melting range (e.g., < 2°C) is indicative of high purity.

-

Solubility Profile

Solubility is a determinant of bioavailability and formulation feasibility. A standard solubility profile in pharmaceutically relevant solvents is required.

-

Experimental Protocol (Kinetic Solubility Assay):

-

Prepare a high-concentration stock solution of 3-(o-tolyl)rhodanine in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

In separate wells of a 96-well plate, add the DMSO stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline at pH 7.4) and organic solvents (e.g., ethanol, methanol, acetone) to achieve a final concentration range.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the amount of precipitated compound using nephelometry or by analyzing the supernatant concentration via HPLC-UV after centrifugation. The concentration at which precipitation occurs is the kinetic solubility.

-

Rationale: DMSO is the standard for creating stock solutions in early drug discovery. PBS at pH 7.4 mimics physiological conditions, providing insight into the compound's solubility in biological fluids.

Spectral Characterization and Structural Verification

Spectroscopic analysis provides unambiguous confirmation of the chemical structure. The following are the predicted spectral characteristics for 3-(o-tolyl)rhodanine based on its structure and general principles of spectroscopy.[8][9]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodanine, 3-(o-tolyl)- | C10H9NOS2 | CID 98686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-p-Tolylrhodanine | C10H9NOS2 | CID 99568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Biological Activity of 3-(o-Tolyl)-Rhodanine Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with rhodanine derivatives, with a specific focus on compounds bearing a 3-(o-tolyl) substituent. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge, outlines key structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further investigation into this promising class of heterocyclic compounds.

Introduction: The Rhodanine Scaffold as a Privileged Structure in Medicinal Chemistry

Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one core, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile template for the synthesis of derivatives with a wide spectrum of biological activities.[1] The rhodanine ring system can interact with a diverse array of biological targets, and its structure is amenable to facile modifications at several positions, most notably the N-3 and C-5 positions, allowing for the fine-tuning of its pharmacological properties.[2] Derivatives of rhodanine have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[1][3]

The strategic introduction of various substituents onto the rhodanine core allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the specific implications of incorporating an ortho-tolyl group at the N-3 position, a structural feature that can impart unique conformational constraints and electronic effects, thereby influencing biological activity.

Synthesis of 3-(o-Tolyl)-Rhodanine and its 5-Substituted Derivatives

The synthesis of the 3-(o-tolyl)-rhodanine core is a critical first step in exploring the biological potential of this class of compounds. A general and efficient method involves the reaction of o-tolyl isothiocyanate with thioglycolic acid. A more recent and straightforward, one-pot approach involves the reaction of the corresponding thiourea with thioglycolic acid, catalyzed by a protic acid.[4]

General Synthetic Workflow

The overall synthetic strategy typically involves two key stages: the formation of the N-substituted rhodanine ring and the subsequent introduction of diversity at the C-5 position.

Caption: General workflow for the synthesis of 5-substituted 3-(o-tolyl)-rhodanine derivatives.

Detailed Experimental Protocol: Synthesis of 3-(o-tolyl)-rhodanine

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Materials:

-

o-Tolyl isothiocyanate

-

Thioglycolic acid

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

To a solution of o-tolyl isothiocyanate (1.0 eq) in ethanol, add thioglycolic acid (1.1 eq).

-

Add potassium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1 M HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the crude 3-(o-tolyl)-rhodanine by recrystallization from a suitable solvent system (e.g., ethanol/water).

Detailed Experimental Protocol: Knoevenagel Condensation for 5-Arylmethylene Derivatives

Materials:

-

3-(o-Tolyl)-rhodanine

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Piperidine (catalytic amount)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 3-(o-tolyl)-rhodanine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid product, wash with cold ethanol, and then with water to remove any remaining acetic acid and piperidine.

-

Dry the purified 5-arylmethylene-3-(o-tolyl)-rhodanine derivative. Further purification can be achieved by recrystallization if necessary.

Biological Activities of 3-(o-Tolyl)-Rhodanine Derivatives

While specific data on a broad range of 3-(o-tolyl)-rhodanine derivatives is not extensively available in the public domain, we can infer their potential biological activities based on the well-established pharmacology of the rhodanine scaffold and the influence of aryl substituents at the N-3 position.

Anticancer Activity

Rhodanine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases (e.g., PRL-3) and kinases.[6][7]

Mechanism of Action: A plausible mechanism of action for rhodanine-based anticancer agents is the inhibition of signaling pathways crucial for tumor growth and metastasis. For instance, the inhibition of PRL-3, a phosphatase associated with cancer metastasis, has been a key target for rhodanine derivatives.[6]

Caption: Putative mechanism of anticancer activity via PRL-3 inhibition.

Structure-Activity Relationship (SAR): For anticancer activity, the nature of the substituent at the C-5 position is often critical. The introduction of a 5-benzylidene moiety is a common strategy to enhance potency.[7] Studies on related 3-aryl rhodanines suggest that the electronic properties and steric bulk of the N-3 substituent can influence activity. The ortho-tolyl group, with its methyl substituent, introduces a moderate steric hindrance that can affect the molecule's conformation and its binding to target proteins. It is hypothesized that this steric influence could lead to enhanced selectivity for certain biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(o-Tolyl)-rhodanine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 3-(o-tolyl)-rhodanine derivatives in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Rhodanine derivatives have been reported to possess significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR): For antimicrobial activity, both the N-3 and C-5 substituents play a crucial role. The lipophilicity of the molecule, which is influenced by these substituents, is often correlated with its ability to penetrate the bacterial cell wall. The o-tolyl group at the N-3 position increases the lipophilicity of the rhodanine core. Further modifications at the C-5 position with various aryl or heteroaryl aldehydes can modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

3-(o-Tolyl)-rhodanine derivatives dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Enzyme Inhibition

The rhodanine scaffold is a known inhibitor of various enzymes, including aldose reductase, which is implicated in diabetic complications, and protein mannosyl transferase 1 (PMT1), a fungal enzyme.[9]

Structure-Activity Relationship (SAR): The inhibitory activity against specific enzymes is highly dependent on the substitution pattern of the rhodanine ring. The 3-(o-tolyl) group can influence the orientation of the molecule within the enzyme's active site. The C-5 substituent is often designed to interact with specific residues in the active site to enhance binding affinity and inhibitory potency.

Data Summary

Due to the limited availability of specific biological data for a wide range of 3-(o-tolyl)-rhodanine derivatives in the public literature, the following table presents representative data for related rhodanine compounds to illustrate the potential activity levels. It is crucial for researchers to generate specific data for their 3-(o-tolyl)-rhodanine derivatives of interest.

| Compound Class | Biological Activity | Target/Organism | Representative IC₅₀/MIC | Reference |

| 5-Benzylidene-rhodanine derivatives | Anticancer | PRL-3 | 0.9 µM | [7] |

| Rhodanine-3-acetic acid derivatives | Antimicrobial | M. tuberculosis | 8-16 µM | |

| Rhodanine derivatives | Antimicrobial | Gram-positive bacteria | MIC > 15.62 µM | |

| Rhodanine-3-acetic acid derivatives | Antifungal (Enzyme Inhibition) | C. albicans PMT1 | 0.2-0.5 µM | [9] |

Conclusion and Future Directions

The 3-(o-tolyl)-rhodanine scaffold represents a promising area for the discovery of novel therapeutic agents. The unique steric and electronic properties conferred by the ortho-tolyl group may lead to derivatives with enhanced potency and selectivity against a range of biological targets. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a diverse library of 5-substituted-3-(o-tolyl)-rhodanine derivatives.

-

Comprehensive Biological Screening: The evaluation of these compounds against a broad panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes.

-

In-depth SAR Studies: The elucidation of detailed structure-activity relationships to guide the rational design of more potent and selective derivatives.

-

Mechanistic Investigations: The determination of the precise molecular mechanisms of action for the most promising lead compounds.

By leveraging the principles and protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing class of molecules.

References

-

Insuasty, A., Ramírez, J. S., Raimondi, M., Echeverry, C. A., & Insuasty, B. A. (2013). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules, 18(5), 5896–5913. [Link]

-

Li, Y., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1162. [Link]

-

Ahn, J. H., Kim, S. J., Park, W. S., Cho, S. Y., Ha, J. D., Kim, S. S., ... & Park, S. K. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & medicinal chemistry letters, 16(11), 2996-2999. [Link]

-

Alizadeh, A., Khodaei, M. M., & Eshghi, A. (2010). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 88(10), 1033-1037. [Link]

- Saeed, A., Shaheen, F., & Abbas, N. (2015). Synthesis, characterization and biological evaluation of some new 5-benzylidene rhodanine derivatives. Journal of the Chemical Society of Pakistan, 37(1), 133-139.

-

Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(12), 1185-1200. [Link]

-

Zhou, Y., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current medicinal chemistry, 23(34), 3898-3928. [Link]

-

Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone—a biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905. [Link]

-

Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1254. [Link]

-

Pospíšilová, Š., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

-

Jiráček, J., et al. (2011). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules, 16(6), 5207-5227. [Link]

-

Jiráček, J., et al. (2011). Synthesis and Characterization of (Z)-5-arylmethylidene-rhodanines With Photosynthesis-Inhibiting Properties. Molecules, 16(6), 5207-5227. [Link]

-

Kratký, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & medicinal chemistry, 25(6), 1851-1859. [Link]

-

Pan, Z., An, W., Wu, L., Fan, L., Yang, G., & Xu, C. (2021). A New Synthesis Strategy for Rhodanine and Its Derivatives. Synlett, 32(11), 1131-1134. [Link]

-

Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & medicinal chemistry letters, 14(15), 3975-3978. [Link]

-

Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of organic chemistry, 78(2), 445-454. [Link]

-

Zvereva, I. D., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7331. [Link]

-

Zvereva, I. D., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7331. [Link]

-

Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

-

Singh, P., & Raj, R. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 100(1), 3-30. [Link]

Sources

- 1. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Synthetic Applications of Biologically Interesting Rhodanine and Rhodanine-Based Scaffolds [ouci.dntb.gov.ua]

- 8. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 3-(o-tolyl)rhodanine and Related Compounds

Abstract

The rhodanine scaffold, a five-membered thiazolidinone heterocycle, represents a fascinating and controversial class of molecules in medicinal chemistry. Hailed as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, it is simultaneously flagged for its potential as a Pan-Assay Interference Compound (PAINS), prone to generating false-positive results in high-throughput screens.[1][2][3] This guide provides an in-depth technical analysis of the multifaceted mechanism of action of rhodanine derivatives, with a specific focus on compounds bearing the 3-(o-tolyl) substitution. We will dissect the primary modes of target interaction—from non-covalent binding to covalent modification and prodrug-like bioactivation—and provide the critical experimental frameworks required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this scaffold and unlock its therapeutic potential with scientific rigor.

The Dichotomy of the Rhodanine Scaffold

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are ubiquitous in drug discovery literature, associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[2][4][5][6][7] The market-approved drug Epalrestat, a rhodanine-3-acetic acid derivative used to treat diabetic neuropathy, stands as a testament to the scaffold's therapeutic viability.[2][8]

However, the very features that make the rhodanine core an attractive pharmacophore—its rigid structure, hydrogen bonding capabilities, and reactive potential—also underpin its reputation as a frequent hitter in screening campaigns.[5][9] Specifically, the 5-arylidene rhodanine substructure is a well-documented PAINS motif.[1][3][10] This dual nature necessitates a critical and evidence-based approach to mechanistic studies. Understanding why a compound like 3-(o-tolyl)rhodanine shows activity is paramount to distinguishing true, optimizable inhibition from experimental artifacts.

Core Mechanistic Pathways of Rhodanine Compounds

The biological activity of 3-(o-tolyl)rhodanine and related analogs can be attributed to several distinct, and not mutually exclusive, molecular mechanisms. The specific pathway is highly dependent on the structure of the rhodanine derivative, the nature of the biological target, and the assay conditions.

Non-Covalent Target Engagement

Many rhodanine derivatives function as classical reversible inhibitors, interacting with their protein targets through a network of non-covalent forces. Molecular docking and structure-activity relationship (SAR) studies often reveal the importance of:

-

Hydrogen Bonding: The rhodanine core contains both hydrogen bond donors (N-H, if unsubstituted at N-3) and acceptors (C=O, C=S), facilitating interactions with polar residues in an enzyme's active site.

-

π-Stacking Interactions: The aromatic tolyl group at the N-3 position, along with other aryl substituents often found at the C-5 position, can engage in favorable π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.[11][12] The planarity of the molecule is often crucial for these interactions.[11][12]

These non-covalent interactions are the basis for the targeted inhibition of numerous enzymes, including proteases, kinases, and phosphatases.[13][14][15]

Covalent Inhibition via Michael Addition

A defining characteristic of many biologically active rhodanines, particularly 5-benzylidene derivatives, is the α,β-unsaturated carbonyl system, which acts as a Michael acceptor.[1][5] This electrophilic "warhead" can react with nucleophilic residues—most commonly cysteine thiols—at or near the target's active site to form a stable, covalent bond.[16][17]

This irreversible or slowly reversible mechanism offers distinct advantages, such as enhanced potency and prolonged duration of action.[16][17] However, it also carries the risk of off-target reactivity and potential toxicity, making selectivity a critical parameter to assess.[16] The decision to pursue a covalent inhibitor strategy must be weighed carefully.[][19]

Bioactivation: The Hydrolysis to Potent Thioenolates

Perhaps the most nuanced and often overlooked mechanism is the bioactivation of the rhodanine scaffold itself. Recent crystallographic and biophysical studies have demonstrated that the rhodanine ring can undergo hydrolysis under physiological or assay conditions.[8][20] This ring-opening event generates a highly reactive dithiocarboxylate or thioenolate species.[20]

These thioenolate hydrolysis products have been shown to be potent inhibitors of metallo-β-lactamases.[20][21] Their mechanism involves strong chelation of the catalytic zinc ions in the enzyme's active site, effectively mimicking the transition state of substrate hydrolysis.[20] This discovery implies that the parent rhodanine may act as a prodrug, with its observed activity stemming from its more potent, hydrolyzed form. This has profound implications for SAR studies, as modifications should consider not only the parent compound's stability and binding but also the properties of its potential active metabolite.

Non-Specific Activity and PAINS Behavior

It is imperative to address the mechanisms that lead to the PAINS classification. These are not true, specific mechanisms of action but rather sources of experimental artifacts:

-

Compound Aggregation: At higher concentrations, rhodanine derivatives can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[5][9][22]

-

Chemical Reactivity: As discussed, the Michael acceptor moiety can lead to non-selective covalent modification. Furthermore, some derivatives can participate in redox cycling or react with assay components.[10]

-

Light-Induced Reactivity: Certain rhodanine structures are photosensitive and can become reactive upon exposure to light, causing covalent protein modification.[10][22]

A summary of these divergent mechanistic pathways is illustrated in the diagram below.

Caption: Figure 1: Overview of Rhodanine Mechanistic Pathways

A Framework for Mechanistic Validation

To rigorously define the mechanism of action of a 3-(o-tolyl)rhodanine compound and overcome the skepticism associated with the scaffold, a multi-pronged experimental approach is essential. The causality behind this workflow is to systematically rule out non-specific effects before characterizing the specific mode of interaction.

Caption: Figure 2: Experimental Workflow for Mechanism of Action Validation

Protocol: Validating Direct Target Engagement with Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful biophysical tool that provides real-time, label-free detection of binding between an analyte (the rhodanine compound) and a ligand (the target protein) immobilized on a sensor surface.[23][24] It allows for the determination of binding affinity (KD) and kinetics (kon and koff rates), providing definitive evidence of a direct interaction and helping to rule out non-specific mechanisms like aggregation that do not typically produce a stable, concentration-dependent binding signal.[25][26][27]

Methodology:

-

Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 2000-5000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein to allow for background subtraction.

-

Analyte Preparation: Prepare a dilution series of the 3-(o-tolyl)rhodanine compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM).

-

Binding Analysis: Inject the compound dilutions over both the protein and reference channels at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and proceed to the highest. Include several buffer-only injections for double referencing.

-

Data Processing: Subtract the reference channel signal from the active channel signal for each injection.

-

Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). A steady-state affinity analysis can also be performed if the binding reaches equilibrium during the injection.

Protocol: Differentiating Covalent vs. Non-Covalent Binding via Intact Protein Mass Spectrometry

Causality: Mass spectrometry (MS) provides an unambiguous readout of a covalent interaction.[23][24] By measuring the precise mass of the target protein before and after incubation with the inhibitor, one can detect the mass shift corresponding to the addition of the compound, confirming the formation of a covalent adduct. This method is the gold standard for verifying a proposed covalent mechanism.[28]

Methodology:

-

Incubation: Incubate the purified target protein (e.g., at 5-10 µM) with a 5- to 10-fold molar excess of the 3-(o-tolyl)rhodanine compound for a defined period (e.g., 1-4 hours) at room temperature. A control sample with protein and vehicle (DMSO) only is essential.

-

Sample Cleanup: Remove unbound compound using a desalting column (e.g., a C4 ZipTip) to prevent ion suppression and contamination of the mass spectrometer.

-

Mass Analysis: Analyze the desalted protein samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolution: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the protein.

-

Data Interpretation: Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase equal to the molecular weight of the 3-(o-tolyl)rhodanine compound (223.3 g/mol ) is definitive evidence of a 1:1 covalent adduct.[29]

Protocol: Assessing Compound Stability and Hydrolysis via ¹H NMR

Causality: To investigate the hydrolysis-as-bioactivation hypothesis, it is crucial to determine if the parent rhodanine compound is stable under the conditions used for biological assays.[8] ¹H NMR spectroscopy can monitor the chemical structure of the compound over time in aqueous buffer, revealing its degradation or transformation into other species, such as the thioenolate.[21]

Methodology:

-

Sample Preparation: Prepare a solution of the 3-(o-tolyl)rhodanine compound (e.g., 200 µM) in the relevant aqueous assay buffer (e.g., 50 mM Tris, pH 7.5) prepared in D₂O to avoid a large solvent signal.

-

Time Zero Spectrum: Acquire a ¹H NMR spectrum immediately after sample preparation. This serves as the t=0 reference.

-

Time-Course Monitoring: Maintain the sample at the relevant assay temperature (e.g., 25°C or 37°C) and acquire subsequent spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).

-

Spectral Analysis: Compare the spectra over time. Look for the disappearance of proton signals corresponding to the parent rhodanine and the appearance of new signals. The formation of the thioenolate hydrolysis product will result in a distinct new set of peaks.

-

Quantification: Integrate the signals of the parent compound and the hydrolysis product to quantify the rate and extent of conversion over the time course of a typical biological experiment.

Quantitative Data & Structure-Activity Relationships (SAR)

The potency of rhodanine derivatives is highly dependent on the substitutions at the N-3 and C-5 positions of the core scaffold.[6][7][30] The 3-(o-tolyl) group of the titular compound contributes to its lipophilicity and can engage in specific interactions within a binding pocket. The table below summarizes representative inhibitory activities for various rhodanine derivatives against different enzyme targets, illustrating the scaffold's broad utility.

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Benzylidene Rhodanine Derivative | Phosphatase of Regenerating Liver 3 (PRL-3) | 0.9 µM | [15] |

| Rhodanine-3-acetic acid Derivative | Candida albicans PMT1 | 0.2 - 0.5 µM | [31] |

| Rhodadyn Analog (D10) | Dynamin I GTPase | 5.9 µM (in-cell) | [32] |

| Phenylsulfonamide Rhodanine | HIV-1 Integrase | 11 - 15 µM | [4] |

| Rhodanine-Indolinone Derivative | Arylalkylamine N-acetyltransferase (AANAT) | 27 µM | [33] |

| Benzenesulfonamide-linked Rhodanine | Human Carbonic Anhydrase IX (hCA IX) | 22.4 nM (Kᵢ) | [34] |

| Piperonyl-tethered Rhodanine | Ostrinia furnacalis Chitinase (OfChtI) | 2.2 µM (Kᵢ) | [11] |

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency.

Conclusion and Expert Opinion

The mechanism of action of 3-(o-tolyl)rhodanine and its chemical relatives is not monolithic. It spans a spectrum from classical, reversible enzyme inhibition to irreversible covalent modification and a more subtle role as a prodrug that hydrolyzes to a potent, metal-chelating species.[16][20] This complexity is both a challenge and an opportunity.

The "PAINS" label, while a crucial cautionary flag, should not lead to the outright dismissal of this valuable scaffold.[1][9] Instead, it should compel researchers to employ a higher standard of evidence. The biological activity of any rhodanine-based hit must be viewed critically, and its progression must be contingent upon rigorous biophysical and biochemical validation.[5][22] By systematically ruling out artifacts and precisely defining the molecular mechanism using the workflows described herein, scientists can confidently distinguish truly promising therapeutic leads from misleading screening hits. The rhodanine scaffold, when approached with this level of scientific integrity, remains a privileged and highly fruitful starting point for the discovery of novel therapeutics.[2][35]

References

- Recent developments with rhodanine as a scaffold for drug discovery. PubMed.

- Rhodanine as a Privileged Scaffold in Drug Discovery. Ingenta Connect.

- Rhodanine as a privileged scaffold in drug discovery. PubMed.

- Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI.

- Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul

- Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH.

- Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul

- Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.

- Pan-assay interference compounds. Wikipedia.

- Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed.

- Pan-Assay Interference Compounds (PAINS)

- Evaluation of rhodanine indolinones as AAN

- Rhodanine deriv

- Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Unknown Source.

- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.

- Rhodanine, 3-(o-tolyl)- | C10H9NOS2 | CID 98686. PubChem - NIH.

- (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.

- Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed.

- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed.

- Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. NIH.

- Enhance drug discovery with advanced biophysical techniques. Nuvisan.

- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Sci-Hub.

- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Semantic Scholar.

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Unknown Source.

- Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. PubMed.

- The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. NIH.

- (PDF) Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective.

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.

- Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed.

- Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion. PMC - NIH.

- Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. BOC Sciences.

- Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. PMC - NIH.

- DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.

- Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed.

- Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility | Request PDF.

Sources

- 1. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine as a Privileged Scaffold in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation | Semantic Scholar [semanticscholar.org]

- 10. longdom.org [longdom.org]

- 11. Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. emjreviews.com [emjreviews.com]

- 20. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. nuvisan.com [nuvisan.com]

- 25. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sci-hub.box [sci-hub.box]

- 27. [PDF] Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy | Semantic Scholar [semanticscholar.org]

- 28. Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Rhodanine, 3-(o-tolyl)- | C10H9NOS2 | CID 98686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-(o-Tolyl)-Rhodanine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

For researchers, medicinal chemists, and drug development professionals, the rhodanine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its synthetic tractability and diverse pharmacological profile have cemented its place in numerous drug discovery campaigns. This in-depth technical guide focuses on a specific, yet significant, derivative: 3-(o-tolyl)-rhodanine. We will dissect the core principles of its structure-activity relationships (SAR), providing a framework for designing and evaluating novel therapeutic agents based on this scaffold. This guide moves beyond a simple recitation of facts to explain the causal logic behind experimental design and data interpretation, empowering researchers to rationally design more potent and selective molecules.

The Rhodanine Core: A Privileged Scaffold with Nuanced Properties

Rhodanine, or 2-thioxo-4-thiazolidinone, is a five-membered heterocycle featuring three key points for chemical modification: the N-3 nitrogen, the C-5 methylene group, and the C-2 thione. Each of these positions plays a critical role in the molecule's interaction with biological targets and its overall pharmacological profile.

The true potential of the rhodanine scaffold is unlocked through derivatization, most commonly at the C-5 position via Knoevenagel condensation with various aldehydes. This reaction introduces an exocyclic double bond and an appended aryl or alkyl group, which is a critical determinant of biological activity. The N-3 position is also frequently modified to modulate physicochemical properties and target engagement.

Caption: Workflow for SAR studies of 3-(o-tolyl)-rhodanine derivatives.

Experimental Protocols: A Practical Guide

The foundation of any successful SAR study is robust and reproducible experimental methodology. Here, we provide detailed, field-proven protocols for the synthesis of 3-(o-tolyl)-rhodanine analogs and their subsequent biological evaluation.

Synthesis of 5-Arylidene-3-(o-tolyl)-rhodanine Analogs via Knoevenagel Condensation

This protocol describes a standard Knoevenagel condensation, which is the most common method for synthesizing the C-5 arylidene rhodanine derivatives essential for SAR studies.

Materials:

-

3-(o-tolyl)-rhodanine

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(o-tolyl)-rhodanine (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and anhydrous sodium acetate (2.0 eq.).

-

Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).

-

Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-3-(o-tolyl)-rhodanine derivative.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screen for potential anticancer agents. [3][4] Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).